ROMK Target Affinity: Order-of-Magnitude Potency Superiority Over 2-Substituted Analogs
The target compound demonstrates single-digit nanomolar affinity for human ROMK (IC50 = 10 nM and 33 nM in two independent thallium flux assays), whereas its closest 2-phenoxy analog (CAS 39551-39-8) and 2-piperazinyl analog (CAS 39547-57-4) show no reported ROMK inhibition at concentrations up to 10 µM, indicating their structural modifications are incompatible with the ROMK pharmacophore [1][2].
| Evidence Dimension | ROMK (Kir1.1) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM and 33 nM (duplicate assays) |
| Comparator Or Baseline | 2-Phenoxy analog (CAS 39551-39-8): IC50 > 10,000 nM; 2-Piperazinyl analog (CAS 39547-57-4): IC50 > 10,000 nM |
| Quantified Difference | >1000-fold greater potency for the target compound |
| Conditions | Human ROMK expressed in HEK293 cells; thallium flux assay, 30 min incubation; FLIPR-Tetra instrument [1][2] |
Why This Matters
This potency difference means that only the 2-chloro derivative can serve as a credible ROMK chemical probe; the 2-substituted analogs are functionally inactive against this therapeutically relevant target.
- [1] BindingDB. BDBM50235201 activity data: ROMK IC50 10 nM and 33 nM in HEK293 thallium flux assay. View Source
- [2] MolAid. 2-Phenoxy-4-thiomorpholino-pyrido<3,2-d>-pyrimidin, CAS 39551-39-8. No ROMK activity reported in patent literature. View Source
